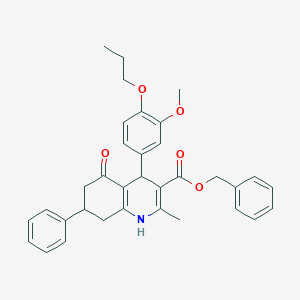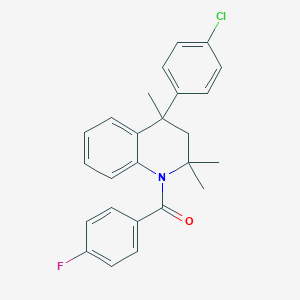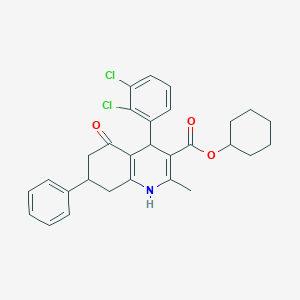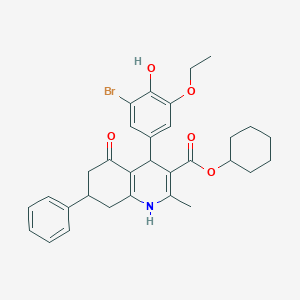
Benzyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core
Preparation Methods
The synthesis of Benzyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler cyclization, which forms the quinoline core. The reaction conditions often involve the use of acid catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings, leading to a variety of derivatives with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: Research includes its effects on cellular processes and its potential as a tool for studying biological pathways.
Materials Science: Its unique chemical properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The exact mechanism of action of Benzyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Known for its mast cell stabilization activity.
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide: Studied for its neuroprotective and antidepressant-like effects.
Benzyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of substituents and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C34H35NO5 |
|---|---|
Molecular Weight |
537.6g/mol |
IUPAC Name |
benzyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C34H35NO5/c1-4-17-39-29-16-15-25(20-30(29)38-3)32-31(34(37)40-21-23-11-7-5-8-12-23)22(2)35-27-18-26(19-28(36)33(27)32)24-13-9-6-10-14-24/h5-16,20,26,32,35H,4,17-19,21H2,1-3H3 |
InChI Key |
RAWDPXMZHWCKKX-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCC5=CC=CC=C5)C)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCC5=CC=CC=C5)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408636.png)
![[2,2,4-Trimethyl-1-(4-phenylbenzoyl)quinolin-6-yl] 4-phenylbenzoate](/img/structure/B408638.png)
![5-(2,4-dichlorobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408641.png)
![5-Benzyl-2-(4-bromophenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B408644.png)
![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B408645.png)

![5-(2,4-dichlorobenzoyl)-6-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408648.png)
![(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-phenylphenyl)methanone](/img/structure/B408649.png)
![6-methoxy-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408651.png)
![4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408654.png)
![4,5-DIMETHYL 2-[8-METHOXY-1-(3-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408655.png)
![dimethyl 2-(6-methoxy-2,2-dimethyl-1-[3-(4-methylphenyl)acryloyl]-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408656.png)


